

Technical Support Center: BMS-986365

Bioavailability in Animal Models

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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of **BMS-986365** in animal models.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-986365** and what is its mechanism of action?

A1: **BMS-986365** is an orally bioavailable, first-in-class, heterobifunctional molecule that acts as a dual androgen receptor (AR) ligand-directed degrader and antagonist.^{[1][2]} It works by binding to the AR ligand-binding domain, leading to competitive inhibition, and simultaneously recruiting the cereblon (CRBN) E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the AR protein.^{[1][2]} This dual mechanism allows for potent and sustained inhibition of AR signaling.^{[3][4]}

Q2: What is the reported oral bioavailability of **BMS-986365** in animal models?

A2: The systemic oral bioavailability of **BMS-986365** has been reported to be 40% in CD1 mice.^[4] Pharmacokinetic data in other common preclinical species such as rats, dogs, and monkeys are not readily available in the public domain.

Q3: What is a standard formulation for oral administration of **BMS-986365** in animal studies?

A3: A commonly used formulation for in vivo studies in mice is a suspension of **BMS-986365** in 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil.[\[5\]](#)

Q4: Are there alternative formulations for **BMS-986365**?

A4: Yes, for poorly soluble compounds like **BMS-986365**, other vehicle formulations can be considered, especially if the standard formulation presents issues. These may include co-solvents such as polyethylene glycol (PEG300 or PEG400) and surfactants like Tween-80 in an aqueous base. However, the compatibility and stability of **BMS-986365** in these alternative vehicles should be empirically determined. For weak animals, it is recommended to keep the DMSO concentration low (e.g., below 2%).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with **BMS-986365**.

Issue	Potential Cause	Troubleshooting Steps
Inconsistent or low drug exposure (low plasma concentration, high variability)	Improper formulation preparation: The suspension is not homogenous, leading to inaccurate dosing.	- Ensure BMS-986365 is fully dissolved in DMSO before adding corn oil. - Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity, as DMSO and corn oil are immiscible and the suspension can separate over time. [6] - Prepare the formulation fresh before each experiment.
Poor oral absorption: The drug is not being efficiently absorbed from the gastrointestinal tract.	- Consider alternative formulation strategies known to improve bioavailability of poorly soluble drugs, such as micronization or the use of self-emulsifying drug delivery systems (SEDDS), though these would require significant formulation development. - For PROTACs like BMS-986365, administration with food has been shown to sometimes improve oral absorption. [7] [8] However, this needs to be tested and may not be suitable for all study designs.	
Gavage procedure error: Incorrect oral gavage technique can lead to dosing into the lungs or esophagus, resulting in poor absorption and potential harm to the animal.	- Ensure personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle size for the animal. - Administer the dose slowly to prevent reflux. [9]	

Animal distress or adverse events after dosing (e.g., respiratory issues)	Gastroesophageal reflux and aspiration: The formulation may be irritating or the volume too large, causing the animal to reflux and aspirate the compound.[9]	- Reduce the dosing volume if possible, while maintaining the target dose. - Administer the formulation at room temperature. - Observe the animal closely after dosing for any signs of distress.
Vehicle toxicity: High concentrations of DMSO can be toxic to animals.	- Keep the final concentration of DMSO in the formulation as low as possible, ideally below 10% for routine use and lower for sensitive animals.	
Precipitation of the compound in the formulation	Poor solubility and stability: BMS-986365 may precipitate out of the suspension, especially at higher concentrations or over time.	- Check the solubility of your specific batch of BMS-986365 in the chosen vehicle. - Prepare smaller batches of the formulation more frequently. - If precipitation is persistent, consider alternative formulations with co-solvents and surfactants that can improve solubility and stability.

Quantitative Data

Table 1: Pharmacokinetic Parameters of **BMS-986365** in CD1 Mice

Parameter	Route	Dose	Value	Reference
Bioavailability (%F)	Oral	2 mg/kg	40%	[4]
Cmax	Oral	2 mg/kg	0.275 µM	[4]
Tmax	Oral	2 mg/kg	4.5 hours	[4]
Plasma Clearance	Intravenous	2 mg/kg	20.7 mL/min/kg	[4]
Volume of Distribution	Intravenous	2 mg/kg	3.1 L/kg	[4]
Half-life	Intravenous	2 mg/kg	1.7 hours	[4]

Experimental Protocols

Protocol 1: Preparation of **BMS-986365** Formulation for Oral Gavage in Mice (10% DMSO/90% Corn Oil)

Materials:

- **BMS-986365** powder
- Dimethyl Sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh the required amount of **BMS-986365** powder and place it in a sterile microcentrifuge tube.

- Add the required volume of DMSO to the tube to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of **BMS-986365** in 1 mL of DMSO).
- Vortex the tube until the **BMS-986365** is completely dissolved in the DMSO. Gentle warming in a water bath may aid dissolution, but stability at elevated temperatures should be considered.
- Add the required volume of corn oil to achieve the final desired concentration (e.g., add 9 mL of corn oil to the 1 mL of DMSO stock solution).
- Vortex the tube vigorously for at least 1-2 minutes to create a uniform suspension. The mixture will be an emulsion.
- Visually inspect the suspension for homogeneity.
- Crucially, vortex the suspension immediately before each animal is dosed to ensure consistent dosing.^[6]

Protocol 2: Oral Gavage Administration in Mice

Materials:

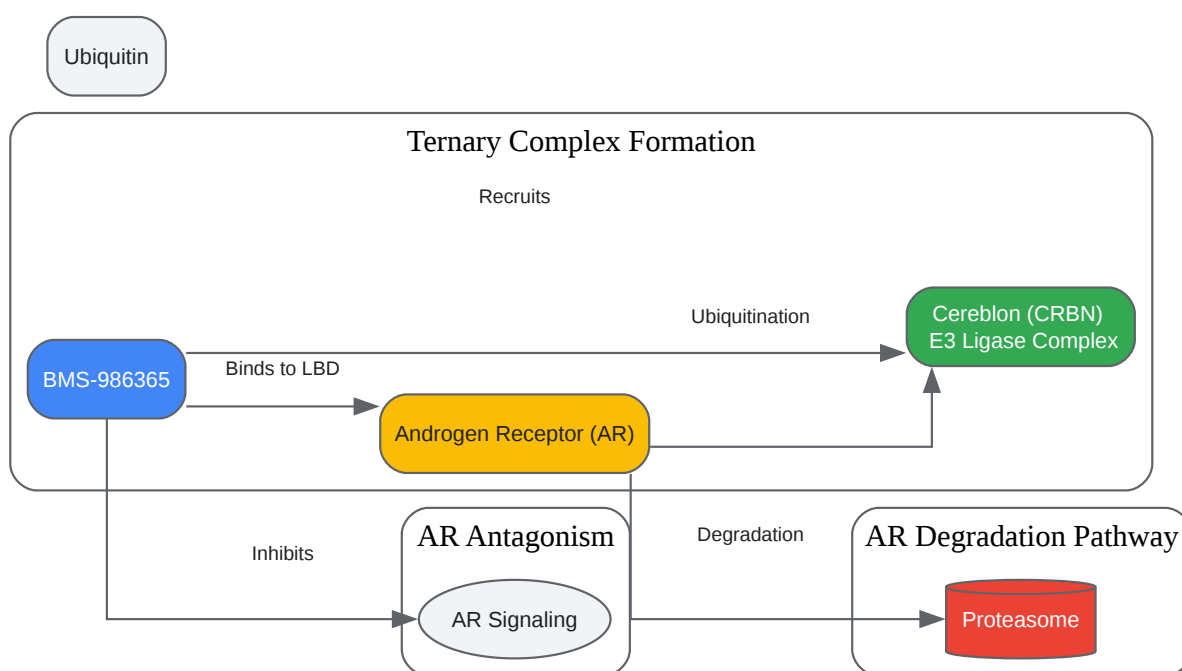
- Prepared **BMS-986365** formulation
- Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
- 1 mL syringe

Procedure:

- Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
- Draw the calculated volume of the vortexed **BMS-986365** suspension into the syringe.
- Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.

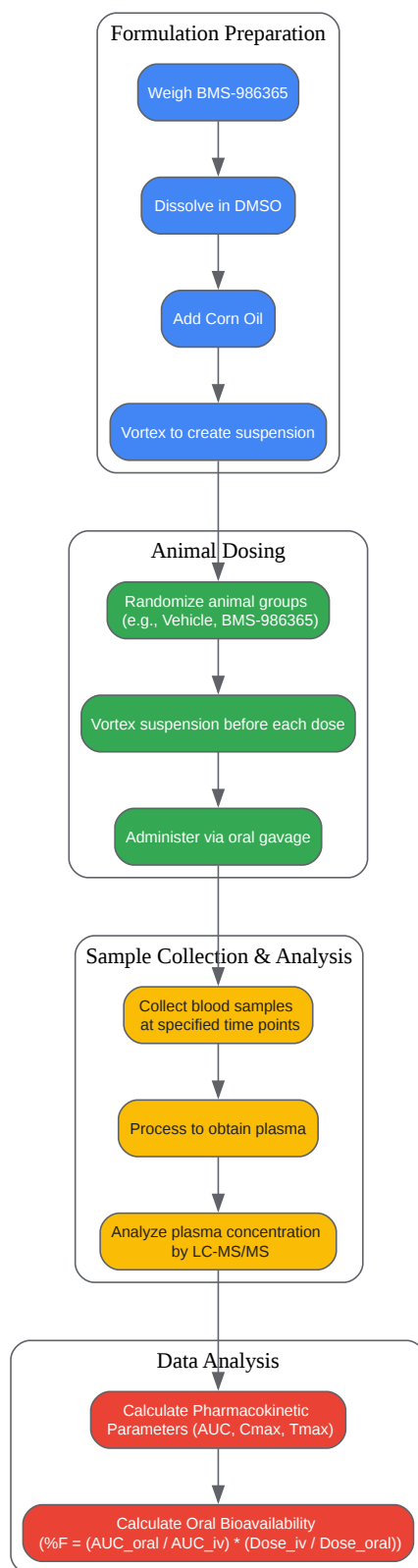
- Once the needle is correctly positioned in the esophagus, slowly administer the dose.
- Withdraw the needle gently.
- Monitor the mouse for a short period after dosing to ensure there are no immediate adverse reactions.

Visualizations



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Caption: Mechanism of action of **BMS-986365**.



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